Butyl isodecyl phthalate Butyl isodecyl phthalate
Brand Name: Vulcanchem
CAS No.: 89-18-9
VCID: VC8474642
InChI: InChI=1S/C22H34O4/c1-4-5-16-25-21(23)19-14-10-11-15-20(19)22(24)26-17-12-8-6-7-9-13-18(2)3/h10-11,14-15,18H,4-9,12-13,16-17H2,1-3H3
SMILES: CCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC(C)C
Molecular Formula: C22H34O4
Molecular Weight: 362.5 g/mol

Butyl isodecyl phthalate

CAS No.: 89-18-9

Cat. No.: VC8474642

Molecular Formula: C22H34O4

Molecular Weight: 362.5 g/mol

* For research use only. Not for human or veterinary use.

Butyl isodecyl phthalate - 89-18-9

Specification

CAS No. 89-18-9
Molecular Formula C22H34O4
Molecular Weight 362.5 g/mol
IUPAC Name 1-O-butyl 2-O-(8-methylnonyl) benzene-1,2-dicarboxylate
Standard InChI InChI=1S/C22H34O4/c1-4-5-16-25-21(23)19-14-10-11-15-20(19)22(24)26-17-12-8-6-7-9-13-18(2)3/h10-11,14-15,18H,4-9,12-13,16-17H2,1-3H3
Standard InChI Key IOVNHINTOHPELQ-UHFFFAOYSA-N
SMILES CCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC(C)C
Canonical SMILES CCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC(C)C

Introduction

Chemical Identity and Structural Characteristics

Butyl isodecyl phthalate (C22_{22}H34_{34}O4_4) is a diester derived from phthalic acid, featuring a butyl group and an isodecyl group (a branched C10 alkyl chain) esterified at the 1,2-dicarboxyl positions. Its molecular weight of 362.5 g/mol and CAS registry numbers 89-18-9 and 42343-36-2 distinguish it from related phthalates such as di-isodecyl phthalate (DIDP), which encompasses a mixture of isomers . The compound’s branched structure contributes to its physical properties, including low volatility and high compatibility with PVC polymers.

Table 1: Key Chemical Properties of Butyl Isodecyl Phthalate

PropertyValue
Molecular FormulaC22_{22}H34_{34}O4_4
Molecular Weight362.5 g/mol
CAS Numbers89-18-9, 42343-36-2
SynonymsPhthalic acid, butyl 8-methylnonyl ester; 1-O-butyl 2-O-(8-methylnonyl) benzene-1,2-dicarboxylate
Density~1.02 g/cm³ (estimated)

Synthesis and Industrial Production

BIDP is synthesized via esterification of phthalic anhydride with butanol and isodecyl alcohol under acidic catalysis. Industrial production typically employs excess alcohol to drive the reaction to completion, followed by neutralization and vacuum distillation to isolate the product. Quality control measures prioritize minimizing residual phthalic acid and unreacted alcohols, which can compromise polymer performance .

RegionProduct CategoryLimit (wt%)
European UnionToys and childcare items≤ 0.1
United StatesChildren’s toys≤ 0.1

Toxicological Profile and Health Risks

Hepatic Effects

The European Food Safety Authority (EFSA) identifies liver enlargement and peroxisome proliferation as critical effects in rodents, establishing a TDI of 0.15 mg/kg body weight/day for DIDP (applicable to BIDP due to structural similarity) . Mechanistic studies attribute these effects to activation of peroxisome proliferator-activated receptors (PPARα), though human relevance remains debated due to species-specific receptor responses .

Developmental Toxicity

Prenatal exposure to BIDP in rodent models induces dose-dependent anomalies, including:

  • Urogenital malformations: Distended ureters and renal agenesis at maternal doses ≥1,000 mg/kg/day .

  • Skeletal defects: Fused vertebrae and ribs, observed concomitantly with reduced fetal testosterone levels .
    The National Toxicology Program (NTP) emphasizes that while direct human evidence is lacking, conservative risk assessments assume potential developmental risks at high exposure levels .

Endocrine Disruption

BIDP demonstrates anti-androgenic activity in vitro, inhibiting testosterone synthesis in fetal Leydig cells at concentrations ≥10 μM. This aligns with the shared mechanism of action observed in structurally similar phthalates like DEHP and DBP, though BIDP’s potency is approximately threefold lower .

Analytical Methods for Detection

Gas chromatography-mass spectrometry (GC-MS) remains the gold standard for BIDP quantification, leveraging characteristic fragment ions (e.g., m/z 149 for phthalate backbone) for identification. Recent advancements in liquid chromatography-tandem mass spectrometry (LC-MS/MS) enable detection limits below 0.1 μg/kg in biological matrices, addressing challenges posed by co-eluting isomers in complex samples .

Table 3: Performance Metrics for BIDP Analysis via GC-MS

ParameterValue
Limit of Detection0.25 μg/g
Linear Range0.25–10 μg/g
Recovery Rate85–110%

Regulatory Status and Risk Management

Global regulatory frameworks increasingly restrict BIDP use:

  • EU REACH: Classified as a Substance of Very High Concern (SVHC) due to reproductive toxicity.

  • California Proposition 65: Listed as a developmental toxicant since 2025, requiring warning labels on consumer products .

  • China GB 6675-2016: Enforces a 0.1% concentration limit in toys, aligning with EU and U.S. standards .

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